Antiproliferative Potency Against MCF7 Breast Cancer Cells: Target Compound vs. Unsubstituted Amide Baseline
N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide exhibits notable antiproliferative activity against the MCF7 breast adenocarcinoma cell line, with an IC₅₀ value reported to be below 10 µM . This level of activity distinguishes it from many unsubstituted coumarin-3-carboxamide analogs, which typically require higher concentrations to achieve comparable growth inhibition in similar cellular models. The presence of the 4-ethoxyphenyl substituent on the amide nitrogen appears to contribute favorably to cytotoxic potency relative to baseline coumarin-3-carboxamide scaffolds lacking aryl substitution.
| Evidence Dimension | Antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ < 10 µM |
| Comparator Or Baseline | Unsubstituted coumarin-3-carboxamide analogs (baseline reference) |
| Quantified Difference | Potency threshold below 10 µM; baseline analogs generally exhibit weaker or undetectable activity in comparable assays |
| Conditions | MCF7 breast cancer cell line (in vitro cytotoxicity assay) |
Why This Matters
For researchers screening coumarin-3-carboxamide libraries for anticancer lead identification, the sub-10 µM IC₅₀ provides a defined potency benchmark that distinguishes this compound from weaker in-class analogs and justifies its prioritization in follow-on studies.
